4-Bromo-3-thiocyanato-benzoic acid ethyl ester

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

Researchers pursuing Suzuki-Miyaura couplings with 4-chloro-3-thiocyanato analogs face sluggish oxidative addition, demanding higher Pd loadings and extended reaction times. 4-Bromo-3-thiocyanato-benzoic acid ethyl ester resolves this: its C-Br bond undergoes oxidative addition 10-100× faster, enabling efficient C-C bond formation at reduced catalyst loadings. The authentic thiocyanate (-SCN) group eliminates isomerization risks inherent to isothiocyanate (-NCS) derivatives, ensuring reproducible SAR data in medicinal chemistry campaigns. Ideal for library synthesis and scale-up applications requiring robust cross-coupling reactivity.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
Cat. No. B8027765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-thiocyanato-benzoic acid ethyl ester
Molecular FormulaC10H8BrNO2S
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)Br)SC#N
InChIInChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-3-4-8(11)9(5-7)15-6-12/h3-5H,2H2,1H3
InChIKeyMWKJXMRYBXYUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-thiocyanato-benzoic Acid Ethyl Ester for Chemical Synthesis and Research Procurement


4-Bromo-3-thiocyanato-benzoic acid ethyl ester (CAS 1823516-34-2, C10H8BrNO2S, MW 286.15) is a specialized aromatic building block featuring a bromine atom at the 4-position and a thiocyanate (-SCN) group at the 3-position of a benzoic acid ethyl ester scaffold . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with the bromine providing a handle for cross-coupling reactions and the thiocyanate moiety offering both nucleophilic and electrophilic reactivity . While its baseline identity is established in vendor catalogs and chemical databases, the critical procurement question remains: what measurable advantages does this specific substitution pattern offer over closely related analogs?

Why 4-Bromo-3-thiocyanato-benzoic Acid Ethyl Ester Cannot Be Interchanged with Other Halogenated Thiocyanato Esters


Generic substitution among halogenated thiocyanato benzoate esters is not chemically defensible without risking synthetic failure or altered biological activity. The specific 4-bromo-3-thiocyanato substitution pattern creates a unique reactivity profile that distinguishes it from 4-chloro analogs, positional isomers, and derivatives lacking the bromine handle . The bromine atom serves as a superior leaving group in cross-coupling reactions compared to chlorine, while its ortho relationship to the thiocyanate group establishes a distinct electronic environment affecting both reactivity and potential bioactivity . Furthermore, aryl thiocyanates exhibit fundamentally different chemical and biological behavior than their isothiocyanate (NCS) isomers, making interchange between SCN and NCS derivatives invalid without experimental validation [1]. The quantitative evidence below establishes specific dimensions where this compound offers measurable differentiation relevant to procurement decisions.

Quantitative Differentiation of 4-Bromo-3-thiocyanato-benzoic Acid Ethyl Ester from Closest Analogs


Enhanced Cross-Coupling Reactivity: Bromine versus Chlorine Leaving Group Efficiency

The 4-bromo substituent provides superior leaving group capability compared to the 4-chloro analog (4-chloro-3-thiocyanato-benzoic acid ethyl ester), enabling more efficient palladium-catalyzed cross-coupling reactions . In aryl halide reactivity hierarchies for Suzuki-Miyaura and related couplings, aryl bromides undergo oxidative addition to Pd(0) 10-100 times faster than the corresponding aryl chlorides under identical conditions [1]. This class-level differential translates directly to lower catalyst loadings, shorter reaction times, and higher yields when the bromo compound is selected over the chloro analog for C-C or C-N bond formation at the 4-position.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Palladium catalysis

Bromine-Specific Electronic Modulation of Thiocyanate Reactivity via Ortho Substitution

The ortho relationship between the 4-bromo and 3-thiocyanato groups establishes a unique electronic environment unavailable in analogs lacking bromine or bearing substituents at different positions . The electron-withdrawing inductive effect (-I) of bromine decreases electron density on the aromatic ring, modulating the electrophilicity of the thiocyanate carbon. This electronic perturbation is absent in the non-halogenated analog ethyl 3-thiocyanatobenzoate (lacking 4-substitution) and differs substantially from the 4-chloro analog due to chlorine's stronger -I effect and differing polarizability [1]. Computational studies on related thiocyanate-containing systems demonstrate that ortho-halogen substitution alters HOMO-LUMO gap energies, directly impacting both chemical reactivity and potential biological target engagement [2].

Electronic effects Structure-activity relationship Molecular design Medicinal chemistry

Thiocyanate (SCN) versus Isothiocyanate (NCS) Isomerism: Distinct Chemical and Biological Identity

The thiocyanate (-SCN) functional group in this compound is chemically and biologically distinct from its isothiocyanate (-NCS) isomer, a critical differentiation that prohibits interchange without experimental revalidation [1]. Frontier molecular orbital analysis of thiocyanate-containing complexes reveals that the SCN ligand exhibits greater orbital overlap in the HOMO and lower HOMO energy (-0.232 eV) compared to the NCS isomer (-0.199 eV), conferring higher complex stability [2]. Pharmacologically, aryl thiocyanates and aryl isothiocyanates exhibit divergent biological profiles: 2-thiocyanobenzoic acid amides demonstrate marked antimycotic activity in vitro against human pathogenic fungal strains, while the structure-activity relationships for thiocyanato-substituted purines show Gram-positive selective antibacterial activity that does not directly translate to isothiocyanate counterparts [3][4].

Isomerism Bioisostere Pharmacophore Reactivity

Predicted Physicochemical Parameters Differentiating from Non-Halogenated and Positional Analogs

Computationally predicted physicochemical properties establish measurable differentiation from the non-halogenated analog ethyl 3-thiocyanatobenzoate and related derivatives . The 4-bromo-3-thiocyanato-benzoic acid ethyl ester exhibits predicted boiling point of 365.0±32.0 °C and density of 1.59±0.1 g/cm³ . The presence of the bromine atom substantially increases molecular weight (286.15 vs. ~207 for non-halogenated analog) and enhances lipophilicity, with class-level data indicating that para-bromo substitution on aryl thiocyanates increases log P by approximately 0.8-1.0 units relative to unsubstituted parent compounds [1]. This lipophilicity shift has direct implications for chromatographic retention, membrane permeability in biological assays, and solubility profiles in reaction media.

Physicochemical properties Lipophilicity ADME Chromatography

Research and Industrial Application Scenarios for 4-Bromo-3-thiocyanato-benzoic Acid Ethyl Ester Based on Comparative Evidence


Palladium-Catalyzed Cross-Coupling for Biaryl and Heterobiaryl Synthesis

Use as a coupling partner in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions where the 4-bromo substituent enables efficient C-C or C-N bond formation with lower catalyst loadings and shorter reaction times compared to the 4-chloro analog. The bromine's superior leaving group capability (10-100× faster oxidative addition) makes this compound the preferred choice for library synthesis and scale-up applications where the chloro analog would require more forcing conditions or higher palladium loadings [1].

Structure-Activity Relationship (SAR) Studies of Thiocyanate-Containing Pharmacophores

Employ in medicinal chemistry campaigns exploring the specific electronic and steric contributions of the 4-bromo-3-thiocyanato substitution pattern. The ortho relationship between bromine and thiocyanate creates a unique electronic environment that cannot be replicated by chloro, non-halogenated, or positionally isomeric analogs, making this compound essential for accurate SAR mapping in hit-to-lead optimization [2].

Antifungal and Antimicrobial Agent Development Scaffold

Utilize as a core scaffold for developing novel antifungal agents, leveraging the established class-level antimicrobial activity of thiocyanobenzoic acid derivatives. Research on 2-thiocyanobenzoic acid amides demonstrates marked antimycotic activity against human pathogenic fungal strains in vitro, providing a precedent for exploring the 4-bromo-3-thiocyanato substitution pattern as a basis for optimized antifungal candidates [3].

Thiocyanate-Specific Reactivity Studies Excluding Isothiocyanate Interference

Select for applications requiring authentic thiocyanate (SCN) reactivity without contamination from isothiocyanate (NCS) isomerization. The distinct frontier orbital energetics (HOMO = -0.232 eV for SCN vs. -0.199 eV for NCS) and divergent biological activity profiles mandate procurement of the SCN-specific compound rather than attempting substitution with isothiocyanate derivatives, ensuring reproducibility in both synthetic and biological assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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